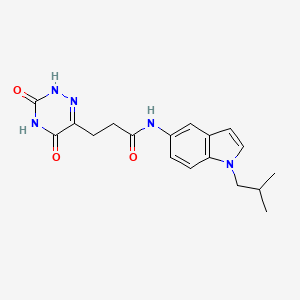
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide is a complex organic compound that features a triazine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety is prepared separately, often through Fischer indole synthesis.
Coupling Reaction: The triazine and indole derivatives are then coupled using a suitable linker, such as a propanamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the triazine ring.
Reduction: Reduction reactions may target the keto group on the triazine ring.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of novel polymers and materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studied for its ability to bind to certain proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostics: Used in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The indole moiety may also facilitate binding to specific receptors or proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide
- 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-ethyl-1H-indol-5-yl)propanamide
Uniqueness
- Structural Features : The presence of the isobutyl group on the indole moiety distinguishes it from similar compounds.
- Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
- Applications : Broader range of applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H21N5O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)10-23-8-7-12-9-13(3-5-15(12)23)19-16(24)6-4-14-17(25)20-18(26)22-21-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,24)(H2,20,22,25,26) |
InChI Key |
HVUWVGJPGKSEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134263.png)
![Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B11134270.png)
![2-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]benzamide](/img/structure/B11134271.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11134278.png)
![4-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11134291.png)

![2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11134302.png)
![1-(3-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134307.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11134310.png)
![N-[(Furan-2-YL)methyl]-2-(N-methyl5-chloro-2-methoxybenzenesulfonamido)acetamide](/img/structure/B11134312.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-methylglycinamide](/img/structure/B11134318.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11134319.png)
![4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11134320.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B11134330.png)
